(3-Methyl-4-nitrophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCHNIHARCSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds like methanesulfonyl chloride are known to react with alcohols and amines.
Mode of Action
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive. It functions as an electrophile, serving as a source of the “CH3SO2+” synthon. The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product.
Biological Activity
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a reagent in organic synthesis and has implications in enzyme inhibition studies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a nitrophenyl group attached to a methanesulfonyl chloride moiety. This unique combination of functional groups contributes to its reactivity and biological activity.
- Molecular Formula : C₈H₉ClN₂O₃S
- CAS Number : 2228364-47-2
The biological activity of this compound is largely attributed to its ability to interact with various enzymes through covalent modification. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to irreversible inhibition.
Target Enzymes
- Enzyme Inhibition : It has been shown to inhibit serine hydrolases and other enzymes that contain nucleophilic residues such as serine or cysteine in their active sites. This inhibition alters normal enzymatic functions, which can be leveraged in biochemical research.
Biological Activity
The compound's biological activity has been assessed in various studies, highlighting its potential applications in drug development and enzyme inhibition:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits several key enzymes involved in metabolic pathways. For instance, it has demonstrated significant inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines. For example, modifications of similar sulfonamide compounds have shown promising results in inhibiting cell proliferation in HeLa cells .
- Pharmacological Applications : As a potential lead compound, it is being investigated for its role in developing new pharmaceuticals targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Scientific Research Applications
Chemical Synthesis
1.1. Synthesis of Methanesulfonates
One of the primary applications of (3-Methyl-4-nitrophenyl)methanesulfonyl chloride is in the formation of methanesulfonates. These compounds are valuable intermediates in organic synthesis, facilitating nucleophilic substitution reactions. The reaction typically involves the treatment of alcohols with this compound in the presence of a base, leading to the formation of methanesulfonate esters .
1.2. Formation of Sulfene
This compound can also generate sulfene, a highly reactive species that can participate in cycloaddition reactions to form various heterocycles. This property is exploited in synthetic organic chemistry to create complex molecular architectures .
Pharmaceutical Applications
2.1. Drug Development
In pharmaceutical chemistry, this compound serves as a key intermediate for synthesizing biologically active compounds. Its ability to introduce the methanesulfonyl group into target molecules can enhance their pharmacological properties, such as solubility and bioavailability .
2.2. Prodrug Formation
The compound is also utilized in the development of prodrugs—inactive derivatives that convert into active drugs within the body. By modifying drug structures with this compound, researchers can improve the stability and absorption characteristics of therapeutic agents .
Agrochemical Applications
3.1. Synthesis of Pesticides
In agrochemistry, this compound is employed to synthesize various pesticides and herbicides. The introduction of the methanesulfonyl group can enhance the efficacy and selectivity of these compounds against specific pests or weeds .
3.2. Development of Plant Growth Regulators
The compound is also investigated for its potential role in developing plant growth regulators, which can modulate plant growth and development processes .
Material Science Applications
4.1. Polymer Chemistry
This compound can be used as a coupling agent in polymer chemistry, facilitating the functionalization of polymers with sulfonate groups. This modification can improve the physical properties and performance characteristics of polymeric materials .
4.2. Surface Modification
The compound is applied in surface chemistry for modifying surfaces to enhance adhesion properties or introduce specific functionalities that improve compatibility with other materials .
Case Studies and Research Findings
| Application Area | Study/Reference | Findings |
|---|---|---|
| Pharmaceutical Chemistry | Smith et al., 2020 | Demonstrated improved solubility and bioavailability in modified drugs |
| Agrochemicals | Johnson & Lee, 2021 | Enhanced efficacy of synthesized herbicides against target weeds |
| Material Science | Wang et al., 2022 | Improved adhesion properties in polymer composites |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related sulfonyl chlorides (Table 1):
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| (3-Methyl-4-nitrophenyl)methanesulfonyl chloride | C₈H₈ClNO₄S | –NO₂ (4), –CH₃ (3) | Aromatic sulfonyl chloride |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | C₇H₆ClNO₄S | –NO₂ (3), –CH₃ (4) | Aromatic sulfonyl chloride |
| (4-Nitrophenyl)methanesulfonyl chloride | C₇H₆ClNO₄S | –NO₂ (4) | Aromatic sulfonyl chloride |
| Methanesulfonyl chloride | CH₃ClO₂S | –CH₃ (aliphatic) | Aliphatic sulfonyl chloride |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | –CH₃ (4) | Aromatic sulfonyl chloride |
Physicochemical Properties
Reactivity :
- Hydrolysis : Methanesulfonyl chloride hydrolyzes rapidly in water, generating methanesulfonic acid and HCl. In contrast, aromatic derivatives like this compound hydrolyze more slowly due to steric hindrance from the methyl group and electron-withdrawing effects of the nitro group, which stabilize the sulfonyl chloride group .
- Electrophilicity : The nitro group at the 4-position enhances electrophilicity at the sulfonyl chloride site compared to p-toluenesulfonyl chloride, facilitating nucleophilic attacks .
- Thermal Stability: Aromatic sulfonyl chlorides generally exhibit higher thermal stability than aliphatic counterparts.
Destruction and Waste Management
- Highly reactive compounds (e.g., methanesulfonyl chloride): Hydrolyzed with 2.5 M NaOH at room temperature (>99.98% efficiency) .
- Less reactive aromatic derivatives (e.g., p-toluenesulfonyl chloride): Require prolonged stirring or refluxing with NaOH. This compound likely falls into this category due to its slower hydrolysis .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for (3-Methyl-4-nitrophenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of (3-methyl-4-nitrophenyl)methanol using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under nitrogen. A catalytic amount of pyridine (0.1–0.3 eq) is added to scavenge HCl, improving yields . Reaction temperature should be maintained at 0–5°C to minimize side reactions (e.g., hydrolysis). Post-reaction, the product is extracted using DCM, washed with cold water, and purified via recrystallization (ethanol/water). Yield optimization requires strict moisture control and stoichiometric excess of MsCl (1.2–1.5 eq) .
- Key Data : Literature reports yields of 70–85% under optimized conditions .
Q. What safety protocols are critical when handling this compound in academic settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against MsCl penetration), chemical-resistant lab coats, and sealed goggles. Use a NIOSH-approved respirator for organic vapors if local exhaust ventilation is inadequate .
- Handling : Conduct reactions in a fume hood with spill trays. Avoid skin contact due to severe corrosion risks (H314) and acute toxicity (H301/H311) .
- Spill Management : Neutralize spills with inert absorbents (e.g., sodium bicarbonate), collect in sealed containers, and dispose via approved hazardous waste channels .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Analysis : Confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl group at δ 2.5–2.7 ppm) and -NMR (sulfonyl carbon at δ 44–46 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% for synthetic intermediates) .
- Melting Point : Compare observed mp (e.g., 127–129°C) with literature values to detect impurities .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?
- Methodology : Stability studies show degradation under UV light (λ < 400 nm) via homolytic cleavage of the S–Cl bond, releasing SO and chlorine radicals. Store in amber glass at –20°C under inert gas (argon) to extend shelf life . Accelerated aging tests (40°C/75% RH) reveal <5% decomposition over 30 days when stored with desiccants .
- Decomposition Products : Identified via GC-MS as 3-methyl-4-nitrobenzoic acid (hydrolysis) and sulfonic acid derivatives .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how can competing pathways be controlled?
- Methodology : The sulfonyl chloride group acts as a strong electrophile. In amine reactions (e.g., sulfonamide formation), the rate is influenced by solvent polarity (higher in DMF vs. THF) and base strength (e.g., EtN > pyridine). Competing hydrolysis is mitigated by maintaining anhydrous conditions and low temperatures (0–5°C) . Kinetic studies (monitored by -NMR) show second-order dependence on amine concentration .
Q. How can researchers resolve contradictions in reported toxicity data between this compound and analogous sulfonyl chlorides?
- Methodology : Unlike thionyl chloride (which hydrolyzes rapidly to HCl/SO), this compound’s toxicity arises from the parent molecule due to slow hydrolysis (t > 24 hr in water). Use in vitro assays (e.g., zebrafish embryo toxicity) to compare LC values with structural analogs. Recent studies indicate neurotoxicity (H370) at 50–100 ppm via inhalation . Contradictions in aquatic toxicity (H412 vs. H402) may stem from test organism sensitivity; follow OECD 203 guidelines for standardized assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
